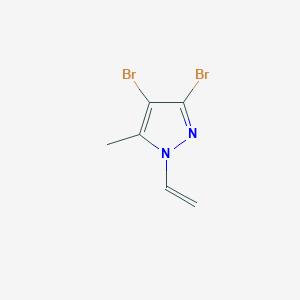
2-Pyrimidinamine, 4-(4-morpholinyl)-6-phenyl-N-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrimidinamine, 4-(4-morpholinyl)-6-phenyl-N-(phenylmethyl)- is a complex organic compound with a molecular formula of C28H29N5O2. This compound is characterized by the presence of a pyrimidine ring, a morpholine ring, and phenyl groups, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 4-(4-morpholinyl)-6-phenyl-N-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with morpholine and phenylmethyl groups under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is monitored for temperature, pressure, and pH to optimize the reaction conditions. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinamine, 4-(4-morpholinyl)-6-phenyl-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-Pyrimidinamine, 4-(4-morpholinyl)-6-phenyl-N-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 4-(4-morpholinyl)-6-phenyl-N-(phenylmethyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Ethoxypyrazolo[1,5-b]pyridazin-3-yl)-N-[3-(4-morpholinyl)phenyl]-2-pyrimidinamine
- 4,6-dimethyl-N-[4-(4-morpholinyl)phenyl]-2-pyrimidinamine
Uniqueness
2-Pyrimidinamine, 4-(4-morpholinyl)-6-phenyl-N-(phenylmethyl)- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
915372-89-3 |
|---|---|
Molecular Formula |
C21H22N4O |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-benzyl-4-morpholin-4-yl-6-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C21H22N4O/c1-3-7-17(8-4-1)16-22-21-23-19(18-9-5-2-6-10-18)15-20(24-21)25-11-13-26-14-12-25/h1-10,15H,11-14,16H2,(H,22,23,24) |
InChI Key |
ZLOUEZWPVVQBNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)C3=CC=CC=C3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1'-biphenyl](/img/structure/B14188989.png)


![1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene](/img/structure/B14189003.png)




![4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14189027.png)

![5-Ethoxythieno[3,2-b]pyridin-7(4H)-one](/img/structure/B14189055.png)

![3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide](/img/structure/B14189060.png)
